molecular formula C9H7FN2O2 B13041032 methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B13041032
M. Wt: 194.16 g/mol
InChI Key: FUBGCXURSSDCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

The synthesis of methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the fluorine atom and the methyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and the reduction of cancer cell migration and invasion .

Comparison with Similar Compounds

Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3

InChI Key

FUBGCXURSSDCOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2)F

Origin of Product

United States

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